
5-Bromoindoline-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoindoline-7-carbonitrile is a chemical compound with the molecular formula C9H7BrN2 It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring The bromine atom is attached to the 5th position of the indoline ring, and a nitrile group is attached to the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoindoline-7-carbonitrile typically involves the bromination of indoline derivatives followed by the introduction of the nitrile group. One common method is the electrophilic substitution reaction where indoline is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The nitrile group can be introduced through a reaction with cyanogen bromide or by using a palladium-catalyzed cyanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromoindoline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Aminoindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromoindoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromoindoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindole: Similar structure but lacks the nitrile group.
7-Cyanoindoline: Similar structure but lacks the bromine atom.
5-Fluoroindoline-7-carbonitrile: Similar structure with a fluorine atom instead of bromine.
Uniqueness
5-Bromoindoline-7-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C9H7BrN2 |
|---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
5-bromo-2,3-dihydro-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,12H,1-2H2 |
InChI-Schlüssel |
NSNZIYHARLCXJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=C(C=C2C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
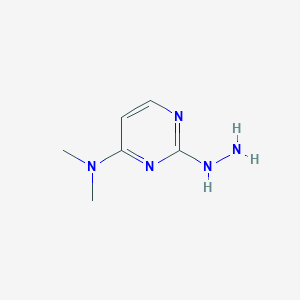
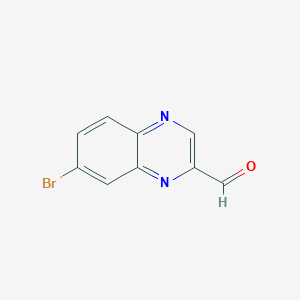
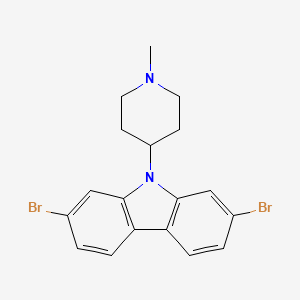

![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
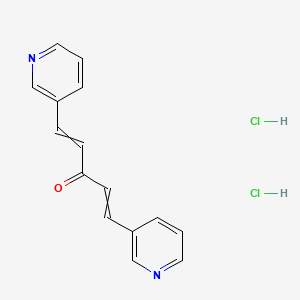
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
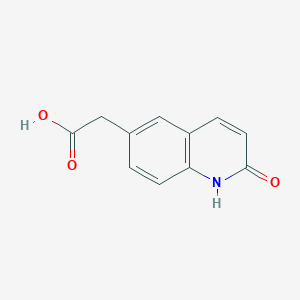
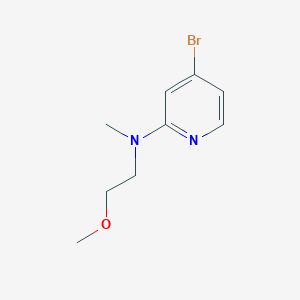
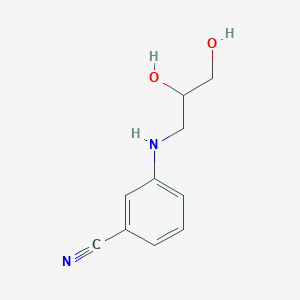
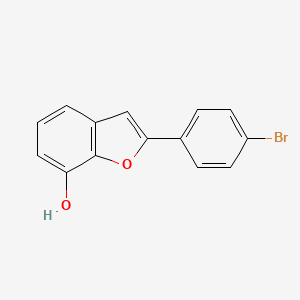
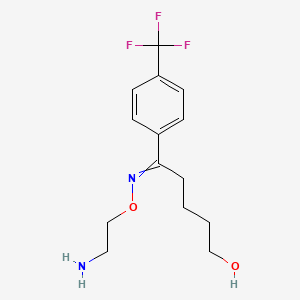
![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
